Cas no 2026121-01-5 (5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid)
5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2026121-01-5
- EN300-842276
- 5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid
- 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid
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- Inchi: 1S/C10H14N2O5/c1-3-7(10(15)16-2)11-5-6-4-8(9(13)14)12-17-6/h4,7,11H,3,5H2,1-2H3,(H,13,14)
- InChI Key: FJWUAEJYSBTOSV-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)CNC(C(=O)OC)CC
Computed Properties
- Exact Mass: 242.09027155g/mol
- Monoisotopic Mass: 242.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 102Ų
5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842276-1.0g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 1.0g |
$1200.0 | 2024-05-21 | |
| Enamine | EN300-842276-0.05g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 0.05g |
$1008.0 | 2024-05-21 | |
| Enamine | EN300-842276-0.1g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 0.1g |
$1056.0 | 2024-05-21 | |
| Enamine | EN300-842276-0.25g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 0.25g |
$1104.0 | 2024-05-21 | |
| Enamine | EN300-842276-0.5g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 0.5g |
$1152.0 | 2024-05-21 | |
| Enamine | EN300-842276-1g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 1g |
$1200.0 | 2023-09-02 | ||
| Enamine | EN300-842276-2.5g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 2.5g |
$2351.0 | 2024-05-21 | |
| Enamine | EN300-842276-5g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 5g |
$3479.0 | 2023-09-02 | ||
| Enamine | EN300-842276-10g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 10g |
$5159.0 | 2023-09-02 | ||
| Enamine | EN300-842276-5.0g |
5-{[(1-methoxy-1-oxobutan-2-yl)amino]methyl}-1,2-oxazole-3-carboxylic acid |
2026121-01-5 | 95% | 5.0g |
$3479.0 | 2024-05-21 |
5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid
Introduction to 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic Acid (CAS No. 2026121-01-5)
5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2026121-01-5, belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study in medicinal chemistry and drug development.
The molecular structure of 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid features a 1,2-oxazole core, which is a heterocyclic aromatic ring system known for its stability and versatility in biological interactions. The presence of an aminomethyl group and a carboxylic acid moiety further enhances its chemical reactivity, allowing for diverse functionalization and modification. These structural elements contribute to the compound's potential as a pharmacophore in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of heterocyclic compounds for their role in modulating various biological pathways. The 1,2-oxazole ring is particularly noteworthy due to its presence in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The specific substitution pattern in 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid makes it a promising candidate for further investigation into its pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Current research suggests that heterocyclic derivatives can interact with specific targets in the brain, potentially offering therapeutic benefits. The aminomethyl group in 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid could serve as a key interaction point with biological receptors or enzymes involved in neuroprotection and inflammation reduction.
Moreover, the compound's carboxylic acid functionality provides opportunities for further chemical derivatization, enabling the synthesis of analogs with enhanced efficacy or improved pharmacokinetic profiles. This flexibility is crucial in drug discovery, where subtle modifications can significantly alter a molecule's biological activity. The integration of computational methods and high-throughput screening has accelerated the process of identifying promising candidates like 5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid for preclinical testing.
Recent advancements in structure-based drug design have highlighted the importance of understanding the three-dimensional structure of target proteins. The unique scaffold of 5-{(1-methoxy-1-oxybutan)-2-y}l)-aminomethyl]-substituted oxazole derivative offers a distinct binding profile that could be exploited to develop drugs with high specificity and low toxicity. This aligns with the broader trend toward precision medicine, where tailored therapeutics are designed to address individual patient needs.
The synthesis of 5-{(1-methoxy-butane)-substituted oxazole carboxylic acid derivatives involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications.
In conclusion, 5-{(1-methoxy-butane)-substituted oxazole carboxylic acid derivatives represent a significant area of research with potential implications for treating various diseases. The compound's unique structural features and reported biological activities make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in the development of next-generation pharmaceuticals.
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